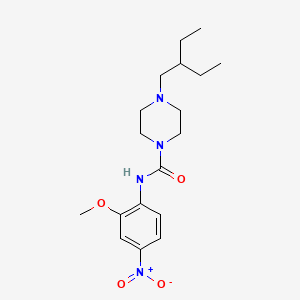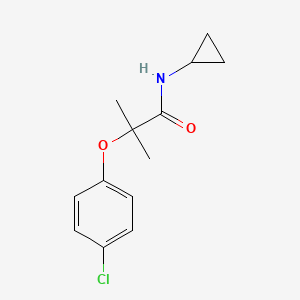
4-(2-ethylbutyl)-N-(2-methoxy-4-nitrophenyl)-1-piperazinecarboxamide
Descripción general
Descripción
4-(2-ethylbutyl)-N-(2-methoxy-4-nitrophenyl)-1-piperazinecarboxamide, also known as TRO19622, is a compound that has been studied for its potential therapeutic properties. This compound is a piperazine derivative that has been shown to have an effect on the central nervous system.
Mecanismo De Acción
The mechanism of action of 4-(2-ethylbutyl)-N-(2-methoxy-4-nitrophenyl)-1-piperazinecarboxamide is not fully understood, but it is thought to involve the modulation of various neurotransmitters in the brain. 4-(2-ethylbutyl)-N-(2-methoxy-4-nitrophenyl)-1-piperazinecarboxamide has been shown to increase the levels of acetylcholine, dopamine, and norepinephrine in the brain, which may help to improve cognitive function and reduce the symptoms of neurodegenerative diseases.
Biochemical and Physiological Effects:
4-(2-ethylbutyl)-N-(2-methoxy-4-nitrophenyl)-1-piperazinecarboxamide has been shown to have various biochemical and physiological effects. In animal studies, 4-(2-ethylbutyl)-N-(2-methoxy-4-nitrophenyl)-1-piperazinecarboxamide has been shown to improve cognitive function and memory retention. It has also been shown to have a neuroprotective effect, which may help to prevent or slow the progression of neurodegenerative diseases. 4-(2-ethylbutyl)-N-(2-methoxy-4-nitrophenyl)-1-piperazinecarboxamide has also been shown to have an anti-inflammatory effect, which may help to reduce inflammation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 4-(2-ethylbutyl)-N-(2-methoxy-4-nitrophenyl)-1-piperazinecarboxamide in lab experiments is that it has been extensively studied, and its synthesis method is well-established. This makes it easier to obtain and use in experiments. However, one limitation of using 4-(2-ethylbutyl)-N-(2-methoxy-4-nitrophenyl)-1-piperazinecarboxamide is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.
Direcciones Futuras
There are several future directions for the study of 4-(2-ethylbutyl)-N-(2-methoxy-4-nitrophenyl)-1-piperazinecarboxamide. One area of research is the development of more potent and selective analogs of 4-(2-ethylbutyl)-N-(2-methoxy-4-nitrophenyl)-1-piperazinecarboxamide. Another area of research is the study of 4-(2-ethylbutyl)-N-(2-methoxy-4-nitrophenyl)-1-piperazinecarboxamide in combination with other compounds, to determine if it has synergistic effects. Additionally, the effects of 4-(2-ethylbutyl)-N-(2-methoxy-4-nitrophenyl)-1-piperazinecarboxamide on other neurotransmitters and signaling pathways in the brain could be studied to gain a better understanding of its mechanism of action. Finally, clinical trials could be conducted to determine the safety and efficacy of 4-(2-ethylbutyl)-N-(2-methoxy-4-nitrophenyl)-1-piperazinecarboxamide as a treatment for neurodegenerative diseases.
Conclusion:
In conclusion, 4-(2-ethylbutyl)-N-(2-methoxy-4-nitrophenyl)-1-piperazinecarboxamide is a compound that has been studied for its potential therapeutic properties in various scientific research applications. Its synthesis method is well-established, and it has been shown to have a neuroprotective effect and improve cognitive function in animal studies. However, its mechanism of action is not fully understood, and more research is needed to determine its potential as a treatment for neurodegenerative diseases.
Aplicaciones Científicas De Investigación
4-(2-ethylbutyl)-N-(2-methoxy-4-nitrophenyl)-1-piperazinecarboxamide has been studied for its potential therapeutic properties in various scientific research applications. One of the main areas of research has been its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. 4-(2-ethylbutyl)-N-(2-methoxy-4-nitrophenyl)-1-piperazinecarboxamide has been shown to have a neuroprotective effect, which may help to slow or prevent the progression of these diseases.
Propiedades
IUPAC Name |
4-(2-ethylbutyl)-N-(2-methoxy-4-nitrophenyl)piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N4O4/c1-4-14(5-2)13-20-8-10-21(11-9-20)18(23)19-16-7-6-15(22(24)25)12-17(16)26-3/h6-7,12,14H,4-5,8-11,13H2,1-3H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQOJDEIAPBEZCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)CN1CCN(CC1)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-ethylbutyl)-N-(2-methoxy-4-nitrophenyl)piperazine-1-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(3,4-dimethylphenyl)amino]-3-oxopropanoic acid](/img/structure/B4793811.png)

![N-{5-[(phenylsulfonyl)methyl]-1,3,4-thiadiazol-2-yl}-2-thiophenecarboxamide](/img/structure/B4793820.png)
![2-[5-({2-[(2,4-dichlorophenyl)amino]-2-oxoethyl}thio)-4-ethyl-4H-1,2,4-triazol-3-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B4793828.png)
![allyl 2-[(2-chlorobenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B4793834.png)
![4-[(4-fluorobenzyl)sulfonyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B4793838.png)
![3-[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl]-1-(2-methoxyphenyl)-5,7-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4793842.png)
![N-[(4-bromo-1-methyl-1H-pyrazol-5-yl)methyl]-6-cyclopropyl-N,1-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B4793848.png)

![2-{4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-1-piperazinyl}-N-(3-nitrophenyl)acetamide](/img/structure/B4793885.png)

![N~2~-benzyl-N~2~-[(4-bromophenyl)sulfonyl]-N~1~-pentylglycinamide](/img/structure/B4793898.png)
![4-[5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)butanamide](/img/structure/B4793907.png)
![4-{[2-(benzylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}-2-ethoxy-3-nitrophenyl acetate](/img/structure/B4793915.png)